![molecular formula C39H78O4 B15164142 (4S,5S)-4,5-Bis[(hexadecyloxy)methyl]-2,2-dimethyl-1,3-dioxolane CAS No. 184490-67-3](/img/structure/B15164142.png)
(4S,5S)-4,5-Bis[(hexadecyloxy)methyl]-2,2-dimethyl-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4S,5S)-4,5-Bis[(hexadecyloxy)methyl]-2,2-dimethyl-1,3-dioxolane is a synthetic organic compound characterized by its unique dioxolane ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-4,5-Bis[(hexadecyloxy)methyl]-2,2-dimethyl-1,3-dioxolane typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of hexadecyloxy methanol and 2,2-dimethyl-1,3-dioxolane as starting materials. The reaction is catalyzed by an acid or base, and the conditions are optimized to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired compound from reaction by-products.
化学反应分析
Types of Reactions
(4S,5S)-4,5-Bis[(hexadecyloxy)methyl]-2,2-dimethyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
科学研究应用
Chemistry
In chemistry, (4S,5S)-4,5-Bis[(hexadecyloxy)methyl]-2,2-dimethyl-1,3-dioxolane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties tailored for various applications.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological systems and its potential therapeutic effects.
Medicine
In medicine, this compound is explored for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals.
Industry
In industrial applications, this compound is used in the formulation of specialty chemicals and materials. Its chemical stability and reactivity make it suitable for use in various industrial processes.
作用机制
The mechanism of action of (4S,5S)-4,5-Bis[(hexadecyloxy)methyl]-2,2-dimethyl-1,3-dioxolane involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.
相似化合物的比较
Similar Compounds
4,5-Dihydroxy-1,3-benzenedisulfonic acid: This compound shares some structural similarities but differs in its functional groups and chemical properties.
Carbonyl Compounds: Compounds with carbonyl groups, such as aldehydes and ketones, undergo similar reactions but have different reactivity profiles.
Uniqueness
(4S,5S)-4,5-Bis[(hexadecyloxy)methyl]-2,2-dimethyl-1,3-dioxolane is unique due to its dioxolane ring structure and the presence of hexadecyloxy groups. These features confer specific chemical properties that distinguish it from other compounds, making it valuable for specialized applications in research and industry.
属性
CAS 编号 |
184490-67-3 |
|---|---|
分子式 |
C39H78O4 |
分子量 |
611.0 g/mol |
IUPAC 名称 |
(4S,5S)-4,5-bis(hexadecoxymethyl)-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C39H78O4/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40-35-37-38(43-39(3,4)42-37)36-41-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h37-38H,5-36H2,1-4H3/t37-,38-/m0/s1 |
InChI 键 |
HPYBQCFJOZJOSD-UWXQCODUSA-N |
手性 SMILES |
CCCCCCCCCCCCCCCCOC[C@H]1[C@@H](OC(O1)(C)C)COCCCCCCCCCCCCCCCC |
规范 SMILES |
CCCCCCCCCCCCCCCCOCC1C(OC(O1)(C)C)COCCCCCCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


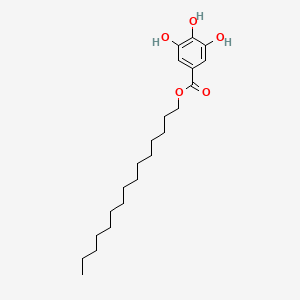
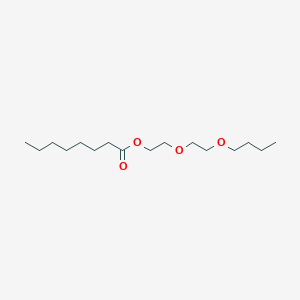

![N-[2-(thiophen-2-yl)ethyl]-7H-purin-6-amine](/img/structure/B15164100.png)

![4-[(2-Ethylhexyl)oxy]-2,5-dimethyl-1,1'-biphenyl](/img/structure/B15164111.png)
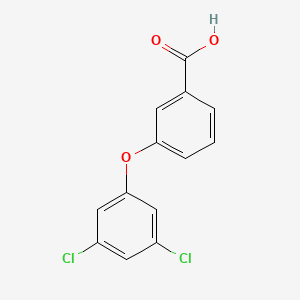
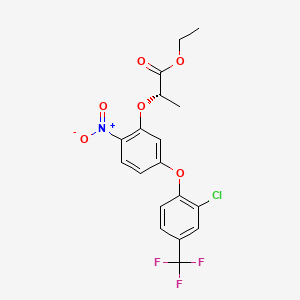
![3,3',5'-Tris[(2-hydroxyphenyl)methyl][1,1'-biphenyl]-2,4'-diol](/img/structure/B15164123.png)
![7-Borabicyclo[4.1.0]hepta-1,3,5-trien-7-yl](/img/structure/B15164134.png)
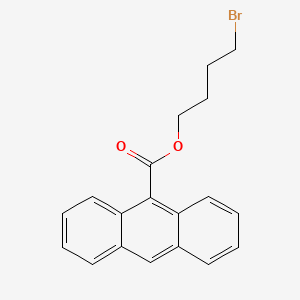
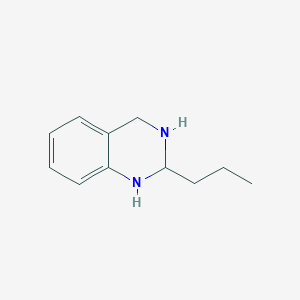
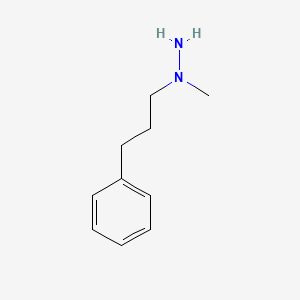
![Silane, [1,4-phenylenebis(methylene)]bis[triethoxy-](/img/structure/B15164159.png)
